N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine
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Overview
Description
N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine is a chemical compound known for its unique structure and properties It is a derivative of cyclohexylidene and is characterized by the presence of a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine typically involves the reaction of cyclohexylidene derivatives with hydroxylamine. One common method includes the use of cyclohexylidenecyclohexanone as a starting material, which undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylidenecyclohexanone: A precursor in the synthesis of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine.
Bicyclohexyliden-2-one: Another related compound with similar structural features.
Uniqueness
This functional group allows for a broader range of chemical reactions and interactions with biological molecules, making it a valuable compound in various research fields .
Properties
CAS No. |
175019-52-0 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(4-cyclohexylidenecyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C12H19NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h14H,1-9H2 |
InChI Key |
XXRMOYFHFIKXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CCC(=NO)CC2)CC1 |
Origin of Product |
United States |
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